2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound with a unique structure that includes benzoyloxy and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. The process begins with the preparation of the benzoyloxy and bromophenyl intermediates, which are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include benzoyl chloride, bromophenylamine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzoyloxy and bromophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds .
Scientific Research Applications
2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[2-(3-{(2E)-2-[2-(benzoyloxy)benzylidene]hydrazino}-3-oxopropanoyl)hydrazono]methyl}phenyl benzoate
- 2-{(E)-[2-(8-{(2E)-2-[2-(benzoyloxy)benzylidene]hydrazino}-8-oxooctanoyl)hydrazono]methyl}phenyl benzoate
Uniqueness
2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its specific combination of benzoyloxy and bromophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H22BrN3O6 |
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Molecular Weight |
600.4 g/mol |
IUPAC Name |
[2-benzoyloxy-4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H22BrN3O6/c31-24-14-8-7-13-23(24)28(36)32-19-27(35)34-33-18-20-15-16-25(39-29(37)21-9-3-1-4-10-21)26(17-20)40-30(38)22-11-5-2-6-12-22/h1-18H,19H2,(H,32,36)(H,34,35)/b33-18+ |
InChI Key |
NDQYQZJUPHDLEM-DPNNOFEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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